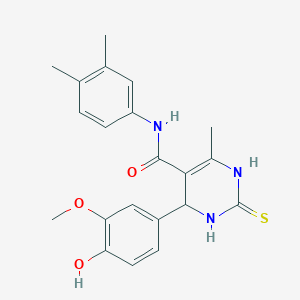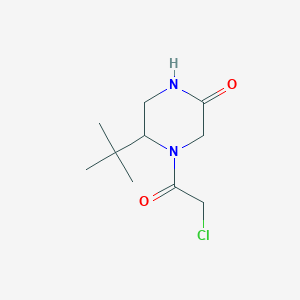![molecular formula C26H23N3O2 B2724952 7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-31-6](/img/structure/B2724952.png)
7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinoline derivatives. This compound has been studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has shown the synthesis and structural elucidation of compounds related to 7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, emphasizing the diversity of synthetic routes and the importance of structural features for biological activity. For instance, Deady et al. (2003) discussed the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting the potential of these compounds as potent cytotoxins against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Moreover, studies on the synthesis, crystal structure, and docking studies of novel isoxazolequinoxaline derivatives reveal their promising anti-cancer properties, supported by DFT calculations and molecular dynamics analyses (Abad, Hamid Sallam, Al-Ostoot, Khamees, Al-Horaibi, SridharM., Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021).
Potential Biological Activities
The research also extends to the examination of biological activities, including anti-cancer and anti-tubercular effects. Asquith et al. (2019) investigated 4-anilinoquinolines and 4-anilinoquinazolines, identifying novel inhibitors of Mycobacterium tuberculosis with significant potency, indicating the relevance of the benzyloxy aniline and the dimethoxy quinoline ring for Mtb inhibition (Asquith, Fleck, Torrice, Crona, Grundner, & Zuercher, 2019). These findings suggest a promising avenue for the development of new therapeutic agents against tuberculosis, showcasing the importance of structural modifications for enhanced biological activity.
Propiedades
IUPAC Name |
7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-9-11-18(12-10-17)15-29-16-21-25(19-7-5-4-6-8-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGCEBSEMQNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2724870.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B2724872.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2724873.png)

![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2724877.png)
![N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2724878.png)

![3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2724880.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)
![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)
![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)

